molecular formula C20H30O6 B1265397 Bis(3,4-epoxycyclohexylmethyl) adipate CAS No. 3130-19-6

Bis(3,4-epoxycyclohexylmethyl) adipate

Cat. No. B1265397
CAS RN: 3130-19-6
M. Wt: 366.4 g/mol
InChI Key: DJUWPHRCMMMSCV-UHFFFAOYSA-N
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Description

"Bis(3,4-epoxycyclohexylmethyl) adipate" is a compound of interest due to its potential applications in various fields, including polymer science and material engineering. Its unique structure, derived from epoxycyclohexyl groups attached to an adipate backbone, makes it a candidate for producing polymers with desirable mechanical and chemical properties.

Synthesis Analysis

The synthesis of compounds closely related to "Bis(3,4-epoxycyclohexylmethyl) adipate" involves multi-step chemical reactions, including epoxidation and esterification processes. For instance, compounds with cyclohexyl and epoxy functionalities can be synthesized through targeted organic synthesis routes, involving steps such as reduction, resolution via transesterification, epoxidation, and further functionalization (Åsa Rosenquist Å et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to "Bis(3,4-epoxycyclohexylmethyl) adipate" has been elucidated using various analytical techniques. These structures often feature cyclohexyl rings with epoxy groups that are key to their reactivity and properties. The detailed molecular architecture is crucial for understanding the compound's behavior in chemical reactions and its integration into polymers (D. Liaw et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving epoxycyclohexyl-based compounds can include ring-opening polymerizations and crosslinking reactions, leading to materials with high mechanical strength and chemical resistance. The reactivity of the epoxy groups allows for versatile modifications and functionalizations of the polymer backbone (Zhonggang Wang et al., 2009).

Physical Properties Analysis

The physical properties of materials derived from "Bis(3,4-epoxycyclohexylmethyl) adipate" are influenced by their molecular structure. These can include high glass transition temperatures, indicating thermal stability, and significant mechanical strength, making them suitable for engineering applications. The presence of cycloaliphatic epoxy groups contributes to these properties by providing a rigid and thermally stable polymer network (R. Gaughan et al., 1986).

Chemical Properties Analysis

The chemical properties of epoxycyclohexylmethyl adipate derivatives are characterized by their reactivity towards nucleophiles, including amines and alcohols, which can be used for further functionalization or crosslinking. The epoxy groups offer sites for chemical modification, leading to a wide range of possible derivatives with tailored properties for specific applications (M. Lakshmi Kantam et al., 2003).

Scientific Research Applications

Epoxy Resin Curing Kinetics

Bis(3,4-epoxycyclohexylmethyl) adipate (BA) demonstrates unique curing kinetics when used with anhydride. A study compared the curing kinetics and properties of BA with other cycloaliphatic epoxy resins, revealing that BA exhibits distinctive thermal and mechanical properties, making it suitable for electronic packaging materials (Lu et al., 2019).

UV-Initiated Cationic Polymerization

BA's reactivity under UV-initiated cationic polymerization was investigated, emphasizing its potential in photochemical applications. This research highlighted the influence of different photoinitiators and the structural impact on the reactivity of BA (Voytekunas et al., 2008).

Synthesis and Characterization in Epoxy Resins

Research on novel imide ring and siloxane-containing cycloaliphatic epoxy resins included BA as a comparative material. This study provided insights into the thermal stability, mechanical, and dielectric properties of BA-based epoxy resins, beneficial for applications requiring these specific properties (Tao et al., 2007).

Polymerization with Microwave Energy

BA was examined in a study focusing on the polymerization of bisaliphatic epoxy resin under microwave energy. This research explored the polymerization phenomena and potential applications in fields where microwave-assisted processes are advantageous (Zhang et al., 2004).

Plasticizing Characteristics

The plasticizing characteristics of various amides, including those derived from epoxy acids like BA, were analyzed for potential use in poly(vinyl chloride-vinyl acetate) copolymers. This research contributed to understanding the role of such compounds in enhancing polymer flexibility and usability (Mod et al., 1964).

Advanced Photopolymerization Techniques

A study on the in-situ generation of silver nanoparticles during photopolymerization using newly developed dyes highlighted the use of BA in advanced manufacturing processes like 3D printing. This research could have significant implications for material science and manufacturing technologies (Chen et al., 2021).

Safety And Hazards

Bis(3,4-epoxycyclohexylmethyl) adipate may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Contaminated work clothing should not be allowed out of the workplace. Protective gloves/protective clothing/eye protection/face protection should be worn . If skin irritation or rash occurs, medical help should be sought .

properties

IUPAC Name

bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWPHRCMMMSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68924-34-5
Record name Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68924-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5051997
Record name Bis[(3,4-epoxycyclohexyl)methyl] adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,4-epoxycyclohexylmethyl) adipate

CAS RN

3130-19-6
Record name Bis[(3,4-epoxycyclohexyl)methyl] adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3130-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,4-epoxycyclohexylmethyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis[(3,4-epoxycyclohexyl)methyl] adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(3,4-epoxycyclohexyl)methyl] adipate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
M Lu, Y Liu, X Du, S Zhang, G Chen… - Industrial & …, 2019 - ACS Publications
In this work, a cycloaliphatic epoxy resin hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester (BE) was prepared and cured with anhydride. The curing kinetics and properties …
Number of citations: 26 pubs.acs.org
CR Arza, P Jannasch, P Johansson… - Journal of Applied …, 2015 - Wiley Online Library
Thermal degradation of poly[(R)−3‐hydroxybutyric acid] (PHB) during melt mixing results in random chain scission that produces shorter polymer chains containing crotonic and …
Number of citations: 33 onlinelibrary.wiley.com
C Katahira, N Morishita, JI Ikeda, PB Lim… - Journal of Polymer …, 2010 - Wiley Online Library
Our previous mechanistic discussion of the free‐radical crosslinking monoallyl/diallyl copolymerizations was extended to the cationic crosslinking monoepoxide/diepoxide …
Number of citations: 9 onlinelibrary.wiley.com
Y Yu, F Ma, Y Cao, J Zhang, Y Zhang… - … journal of biological …, 2012 - ncbi.nlm.nih.gov
Pheromone-binding proteins (PBPs) of the gypsy moth, Lymantria dispar L., play an important role in olfaction. Here structures of PBPs were first built by Homology Modeling, and each …
Number of citations: 24 www.ncbi.nlm.nih.gov
AA Haralabakopoulos, D Tsiourvas… - Journal of applied …, 1999 - Wiley Online Library
Molecular weight increase via chain extension reactions of poly(ethylene terephthalate) with commercially available diepoxides was studied in a custom‐made laboratory scale reactor …
Number of citations: 105 onlinelibrary.wiley.com
MJM Abadie, I Manole, C Fetecau - MATERIALE PLASTICE, 2020 - revmaterialeplastice.ro
UV curing is a photochemical process in which high-intensity ultraviolet light is used to instantly cure or ‘’dry’’coatings, inks, adhesives and thin film technology. It has been around as a …
Number of citations: 2 www.revmaterialeplastice.ro
Z Liang, X Wang, L Feng, X Wu - Journal of Applied Polymer …, 2019 - Wiley Online Library
A novel solder resist ink for inkjet printing containing the ultraviolet (UV) and thermal dual curing oligomer is introduced in this work. Three kinds of acrylic monomers for the synthesis of …
Number of citations: 2 onlinelibrary.wiley.com
JO Song, AV McCormick… - … Materials and Engineering, 2013 - Wiley Online Library
A magnetic microrheometer is used to characterize the development of viscosity at different depths in UV‐cured epoxy coatings. Lateral magnetic particle velocities are tracked at …
Number of citations: 20 onlinelibrary.wiley.com
Z Yu, A Cui, P Zhao, H Wei… - Journal of applied …, 2018 - journals.sagepub.com
Introduction: Modified epoxy suitable for ultraviolet (UV) curing is prepared by using organic silicon toughening. The curing kinetics of the composite are studied by dielectric analysis (…
Number of citations: 25 journals.sagepub.com
CJ Janke, GF Dorsey, SJ Havens, VJ Lopata - 1998 - osti.gov
Mixtures of epoxy resins with cationic initiators are curable under high energy ionizing radiation such as electron beam radiation, X-ray radiation, and gamma radiation. The composition …
Number of citations: 3 www.osti.gov

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